Cyclopropyl-methyl-piperidin-4-YL-amine dihydrochloride
CAS No.: 1197237-40-3
Cat. No.: VC0118657
Molecular Formula: C₉H₂₀Cl₂N₂
Molecular Weight: 227.17
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1197237-40-3 |
|---|---|
| Molecular Formula | C₉H₂₀Cl₂N₂ |
| Molecular Weight | 227.17 |
| IUPAC Name | N-cyclopropyl-N-methylpiperidin-4-amine;dihydrochloride |
| Standard InChI | InChI=1S/C9H18N2.2ClH/c1-11(8-2-3-8)9-4-6-10-7-5-9;;/h8-10H,2-7H2,1H3;2*1H |
| SMILES | CN(C1CC1)C2CCNCC2.Cl.Cl |
Introduction
Chemical Properties and Characteristics
Molecular Formula and Weight
The molecular formula indicates that the compound contains nine carbon atoms, twenty hydrogen atoms, two chlorine atoms, and two nitrogen atoms. Its molecular weight of 227.17 g/mol makes it relatively lightweight compared to other piperidine derivatives .
Structural Features
The compound's structure includes:
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A cyclopropylmethyl group attached to the nitrogen atom on the piperidine ring.
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A secondary amine functional group within the piperidine ring.
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Two hydrochloride ions associated with the molecule as part of its salt form.
These features contribute to its stability as a dihydrochloride salt and influence its solubility and reactivity.
Synthesis and Preparation
General Synthetic Pathway
The synthesis of Cyclopropyl-methyl-piperidin-4-YL-amine dihydrochloride involves the reaction of piperidine derivatives with cyclopropylmethyl halides or other suitable reagents. The process typically includes:
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Formation of the base amine (cyclopropyl-methyl-piperidin-4-YL-amine).
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Conversion into the dihydrochloride salt through treatment with hydrochloric acid.
This method ensures high purity and yield of the desired compound while minimizing by-products.
Reaction Mechanism
The reaction mechanism involves nucleophilic substitution, where the amine group on the piperidine ring reacts with a cyclopropylmethyl halide under basic conditions. The resulting intermediate is then protonated using hydrochloric acid to form the dihydrochloride salt.
Applications in Pharmaceutical Research
Role of Piperidine Derivatives
Piperidine derivatives are widely recognized for their pharmacological potential. They serve as key intermediates in the synthesis of drugs targeting neurological disorders, pain management, and other therapeutic areas.
Pharmacological Implications
Mechanism of Action
Research Findings and Future Directions
Current Research Trends
Recent studies have focused on modifying the piperidine ring or introducing additional substituents to enhance biological activity. These efforts aim to optimize pharmacokinetics and reduce side effects.
Future Prospects
Future research should explore:
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Detailed pharmacological profiling.
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Toxicological studies.
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Development of analogs with improved efficacy.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 227.17 g/mol |
| SMILES Notation | C1CC1CN2CCC(CC2)N.Cl.Cl |
| CAS Number | 1197237-40-3 |
| Synonyms | See Section 1 |
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